1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine
CAS No.: 464924-47-8
Cat. No.: VC19067290
Molecular Formula: C12H14F3N
Molecular Weight: 229.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 464924-47-8 |
|---|---|
| Molecular Formula | C12H14F3N |
| Molecular Weight | 229.24 g/mol |
| IUPAC Name | 1-methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine |
| Standard InChI | InChI=1S/C12H14F3N/c1-16-7-3-6-11(16)9-4-2-5-10(8-9)12(13,14)15/h2,4-5,8,11H,3,6-7H2,1H3 |
| Standard InChI Key | KXRPRXTWYMJVQT-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC1C2=CC(=CC=C2)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₄F₃N, with a molecular weight of 229.24 g/mol. Its IUPAC name, 1-methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine, reflects the presence of a pyrrolidine ring (a five-membered saturated amine) substituted at the 2-position with a 3-(trifluoromethyl)phenyl group. The methyl group at the 1-position of the pyrrolidine ring introduces steric hindrance, influencing the molecule’s conformational flexibility and interaction with biological targets.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 464924-47-8 | |
| Molecular Formula | C₁₂H₁₄F₃N | |
| Molecular Weight | 229.24 g/mol | |
| IUPAC Name | 1-methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine | |
| Canonical SMILES | CN1CCCC1C2=CC(=CC=C2)C(F)(F)F |
The trifluoromethyl (-CF₃) group is a critical structural feature, conferring enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. This group’s strong electron-withdrawing nature also polarizes the phenyl ring, potentially altering binding affinities to biological targets.
Spectroscopic and Crystallographic Insights
While direct crystallographic data for 1-methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine is limited, studies on structurally related spiro-pyrrolidine compounds provide valuable insights. For example, X-ray diffraction analysis of 1′-methyl-4′-[4-(trifluoromethyl)phenyl]dispiro[acenaphthylene-1,2′-pyrrolidine-3′,2′′-indane]-2,1′′(1H)-dione revealed that pyrrolidine rings adopt envelope conformations, with intramolecular C–H⋯O hydrogen bonds stabilizing the structure . Such interactions may similarly influence the conformational dynamics of 1-methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine, though further crystallographic validation is needed.
Synthesis and Optimization Strategies
Alkylation of Pyrrolidine Derivatives
The synthesis of 1-methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine typically begins with the alkylation of pyrrolidine precursors. A common approach involves reacting pyrrolidine with 3-(trifluoromethyl)phenyl electrophiles (e.g., aryl halides) under basic conditions. For instance, nucleophilic substitution using 1-bromo-3-(trifluoromethyl)benzene in the presence of a base like potassium carbonate yields the desired product after purification via column chromatography.
Hydrogenation Catalysis
Patent literature describes alternative routes for related pyrrolidine derivatives. In WO2008137087A1, hydrogenation of 2-methylpyrroline using platinum on carbon (Pt/C) in alkyl alcohol solvents produces enantiomerically pure 2-methylpyrrolidine . While this method targets a simpler analog, it highlights the feasibility of catalytic hydrogenation for synthesizing substituted pyrrolidines. Adapting this protocol to 1-methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine would require substituting 2-methylpyrroline with a trifluoromethylphenyl-containing precursor.
Table 2: Comparison of Synthetic Methods
Purification and Characterization
Post-synthetic purification employs techniques such as high-performance liquid chromatography (HPLC) to isolate the compound from byproducts. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals including:
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¹H NMR: δ 1.45–1.70 (m, 4H, pyrrolidine CH₂), δ 2.30 (s, 3H, N-CH₃), δ 7.40–7.60 (m, 4H, aryl-H).
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¹³C NMR: δ 46.2 (N-CH₃), δ 52.1–54.8 (pyrrolidine C), δ 124.1 (q, J = 272 Hz, CF₃).
Mass spectrometry (MS) typically shows a molecular ion peak at m/z 229.24.
Biological Activities and Mechanistic Insights
Central Nervous System Modulation
1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine demonstrates preliminary activity in CNS-related assays. Its structural similarity to σ-1 receptor ligands and dopamine reuptake inhibitors suggests potential modulation of neurotransmitter systems. For example, trifluoromethyl groups are prevalent in antipsychotic agents (e.g., haloperidol), where they enhance blood-brain barrier permeability and receptor binding.
Ion Channel Interactions
Challenges and Future Directions
Enantioselective Synthesis
Current synthetic routes yield racemic mixtures, limiting pharmacological optimization. Future work should explore asymmetric catalysis (e.g., chiral transition-metal complexes) to produce enantiomerically pure forms .
In Vivo Pharmacokinetics
No in vivo data are available for this compound. Studies assessing oral bioavailability, metabolic stability, and toxicity are critical to advancing it toward clinical trials.
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